4-[(Fluorosulfonyl)methyl]benzoic acid, also known as 4-(fluorosulfonyl)benzoic acid, is a chemical compound with the molecular formula C8H8FNO4S. It belongs to the class of benzoic acids and is characterized by the presence of a fluorosulfonyl functional group. This compound is notable for its applications in biochemical research, particularly in enzyme inhibition and protein modification.
This compound can be synthesized through various methods, primarily involving the reaction of 4-aminobenzoic acid with sulfur tetrafluoride under controlled conditions. The synthesis and characterization of this compound have been documented in numerous scientific studies and patents, highlighting its significance in organic chemistry and biochemistry.
4-[(Fluorosulfonyl)methyl]benzoic acid is classified as an aromatic sulfonic acid derivative. Its unique functional groups allow it to participate in a range of chemical reactions, making it valuable in both synthetic and analytical chemistry.
The synthesis of 4-[(fluorosulfonyl)methyl]benzoic acid typically involves the following steps:
The reaction conditions are critical for achieving high yields and purity. Typically, the reaction is conducted under inert atmospheres to prevent unwanted side reactions. Industrial production may utilize continuous flow reactors to enhance efficiency and scalability.
The molecular structure of 4-[(fluorosulfonyl)methyl]benzoic acid features a benzene ring substituted at the para position with a fluorosulfonyl group. The structural formula can be represented as follows:
4-[(Fluorosulfonyl)methyl]benzoic acid can undergo several types of chemical reactions:
Common reagents for substitution reactions include amines, alcohols, and thiols, often requiring mild acidic or basic conditions for optimal reaction rates.
The mechanism by which 4-[(fluorosulfonyl)methyl]benzoic acid exerts its biochemical effects involves covalent modification of target proteins. It primarily interacts with nucleophilic residues such as serine, threonine, lysine, tyrosine, cysteine, and histidine within enzymes.
This interaction leads to enzyme inhibition or activation, significantly impacting cellular functions such as metabolism and detoxification pathways. For example, it has been shown to irreversibly inhibit glutathione S-transferase enzymes by forming covalent bonds with critical amino acids in their active sites.
4-[(Fluorosulfonyl)methyl]benzoic acid has several important applications in scientific research:
4-[(Fluorosulfonyl)methyl]benzoic acid (CAS 2138312-26-0) is systematically named as 4-((fluorosulfonyl)methyl)benzoic acid under IUPAC conventions. Its molecular formula is C₈H₇FO₄S, with a molecular weight of 218.21 g/mol. The structure features a benzoic acid moiety and a fluorosulfonylmethyl (-CH₂SO₂F) group separated by a para-phenylene spacer, enabling orthogonal reactivity. Key identifiers include:
Table 1: Structural Identifiers of 4-[(Fluorosulfonyl)methyl]benzoic Acid
| Property | Value |
|---|---|
| IUPAC Name | 4-((fluorosulfonyl)methyl)benzoic acid |
| CAS Registry Number | 2138312-26-0 |
| Molecular Formula | C₈H₇FO₄S |
| Molecular Weight (g/mol) | 218.21 |
| SMILES | O=C(O)C1=CC=C(CS(=O)(=O)F)C=C1 |
| InChIKey | UXQXQYMBMLVINX-UHFFFAOYSA-N |
This compound emerged circa 2018–2020 as a derivative of aryl fluorosulfate reagents pioneered in Sharpless’ SuFEx click chemistry [8]. Unlike earlier analogs like 4-(fluorosulfonyl)benzoic acid (CAS 455-26-5), which lacks the methylene spacer, the -CH₂- linker in 4-[(fluorosulfonyl)methyl]benzoic acid enhances electrophilic flexibility and reduces steric hindrance. Its synthesis typically involves:
The compound’s dual functionality enables:
CAS No.: 3616-06-6
CAS No.: 11003-57-9
CAS No.: 83324-51-0
CAS No.: 73545-11-6
CAS No.: 2034366-97-5